4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
CAS No.: 793716-06-0
Cat. No.: VC6601321
Molecular Formula: C13H16N2O2S3
Molecular Weight: 328.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793716-06-0 |
|---|---|
| Molecular Formula | C13H16N2O2S3 |
| Molecular Weight | 328.46 |
| IUPAC Name | 4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
| Standard InChI | InChI=1S/C13H16N2O2S3/c1-17-6-3-5-15-11(16)9-8-4-2-7-19-12(8)20-10(9)14-13(15)18/h2-7H2,1H3,(H,14,18) |
| Standard InChI Key | DRSMBNVOEVCLIT-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one, reflecting its intricate polycyclic architecture. Its molecular formula, C₁₃H₁₆N₂O₂S₃, corresponds to a molecular weight of 328.46 g/mol, as calculated from isotopic composition. The presence of multiple sulfur atoms within the dithia and sulfanylidene groups contributes to its distinctive reactivity and stability profiles.
Stereochemical and Conformational Features
The compound’s tricyclic core comprises a 1-oxaspiro[2.5]octane moiety fused to a 8,10-dithia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one system. Key structural elements include:
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A 3-methoxypropyl substituent at position 4, introducing steric bulk and hydrophilicity.
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A sulfanylidene group (-S=) at position 5, enabling thiol-based redox interactions.
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Two disulfide bridges (8,10-dithia) that stabilize the tricyclic conformation.
The SMILES notation COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 and InChI key DRSMBNVOEVCLIT-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Synthetic Routes and Preparation
Reported Synthesis Protocols
While detailed synthetic methodologies remain proprietary, the compound’s structure suggests a multistep strategy involving:
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Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the diazatricyclic core.
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Alkylation with 3-methoxypropyl halides to introduce the methoxypropyl sidechain.
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Oxidative sulfurization to establish the disulfide and sulfanylidene functionalities.
Challenges in synthesis include regioselective functionalization of the tricyclic system and minimizing side reactions during sulfur incorporation.
Purification and Analytical Data
Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from polar aprotic solvents. Analytical confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to verify structural integrity, though specific spectral data remain unpublished.
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is dominated by its hydrophobic tricyclic core and polar sulfanylidene groups. Experimental solubility data are unavailable, but computational estimates using the AlogPS 3.0 algorithm suggest:
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logP (Partition Coefficient): 3.2 ± 0.5 (indicating moderate lipophilicity).
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating solubilization agents like DMSO for biological assays.
Stability and Reactivity
The disulfide bridges confer redox sensitivity, with potential cleavage under reducing conditions (e.g., glutathione-rich environments). The sulfanylidene group may participate in thiol-disulfide exchange reactions, a property exploitable in prodrug design or polymer crosslinking.
Experimental Applications and Biological Relevance
Materials Science Applications
The compound’s rigid, sulfur-rich structure makes it a candidate for:
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Ligand design in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings).
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Supramolecular assemblies via S···S noncovalent interactions.
Data Tables
Table 1: Compound Identifiers and Key Properties
| Property | Value |
|---|---|
| CAS No. | 793716-06-0 |
| Molecular Formula | C₁₃H₁₆N₂O₂S₃ |
| Molecular Weight | 328.46 g/mol |
| IUPAC Name | 4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one |
| SMILES | COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 |
| InChI Key | DRSMBNVOEVCLIT-UHFFFAOYSA-N |
| PubChem CID | 2561752 |
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP (Octanol-Water) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Polar Surface Area | 89.2 Ų |
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